1-(呋喃-2-基甲基)-3-(3-苯基丙基)-1-(2-(噻吩-2-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

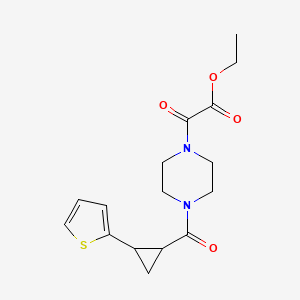

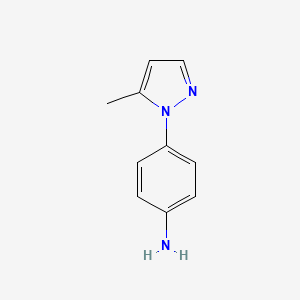

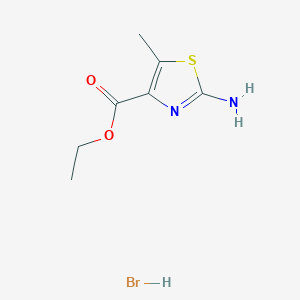

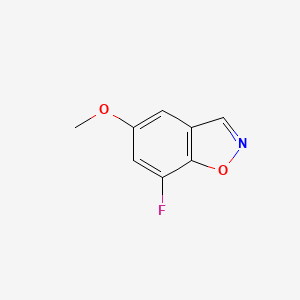

The compound "1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" is a urea derivative that incorporates both furan and thiophene moieties. Urea derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The furan and thiophene rings are heterocyclic compounds that are often used in pharmaceuticals due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of furan and thiophene-containing ureas, the synthesis might involve multi-component reactions or the coupling of preformed furan or thiophene intermediates with urea or its derivatives. For instance, the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea was achieved by coupling purified furfural with urea, which is a related approach that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The furan and thiophene rings add to the complexity of the molecule, potentially affecting its conformation and electronic distribution. The structure of related compounds has been confirmed using various spectroscopic techniques such as GC-MS, IR, NMR, and X-ray crystallography .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic addition reactions, or be used as building blocks in the synthesis of more complex molecules. The furan and thiophene rings can also undergo electrophilic aromatic substitution reactions, as demonstrated in the synthesis of 2,2'-bifurans and 2-(thiophen-2-yl)furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like "1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" are influenced by their molecular structure. The presence of heteroatoms in the furan and thiophene rings can result in increased polarity and potential for hydrogen bonding, which can affect solubility, melting point, and reactivity. The specific properties of the compound would need to be determined experimentally through techniques such as melting point analysis, solubility testing, and reactivity studies.

Relevant Case Studies

While there are no direct case studies on the compound , related urea derivatives have been studied for their biological activities. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been evaluated as acetylcholinesterase inhibitors, showing that the spacer length and substitution pattern are critical for activity . Additionally, 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been investigated as VEGFR-2 tyrosine kinase inhibitors, with certain derivatives demonstrating significant antiangiogenic effects . These studies highlight the potential of urea derivatives in drug discovery and development.

科学研究应用

合成和化学性质

- 新型吡啶和萘啶衍生物的合成:一项研究重点关注了某些丙二腈衍生物的二聚反应,以得到吡啶亚甲基和萘啶亚甲基衍生物,突出了该化合物在合成具有潜在生物活性的杂环化合物中的作用 (Abdelrazek 等人,2010).

- 对病原体的生物活性:合成 1-((2-氨基甲酰胍基)(呋喃-2-基甲基)脲的研究表明其对各种病原体具有敏感性,表明该化学物质可用于开发新的抗菌剂 (Donlawson 等人,2020).

- 脱羧克莱森重排反应:一项研究报告成功地将呋喃-2-基甲基和其他衍生物用于脱羧克莱森重排,得到杂芳香族产物,这突出了该化合物在有机合成过程中的潜力 (Craig 等人,2005).

生物和医药研究

- 抗病毒特性:对噻吩酰基、呋喃酰基和吡咯酰基脲的研究显示出抗病毒活性,表明脲衍生物在抗病毒药物开发中的更广泛范围 (O'sullivan & Wallis,1975).

- 染料敏化太阳能电池:合成了具有呋喃共轭连接基的吩噻嗪衍生物,用于染料敏化太阳能电池,证明了该化合物在可再生能源技术中的相关性 (Kim 等人,2011).

属性

IUPAC Name |

1-(furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-21(22-13-4-9-18-7-2-1-3-8-18)23(17-19-10-5-15-25-19)14-12-20-11-6-16-26-20/h1-3,5-8,10-11,15-16H,4,9,12-14,17H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMXPDVUZVQYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

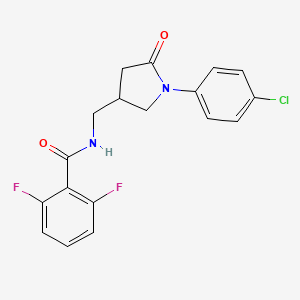

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

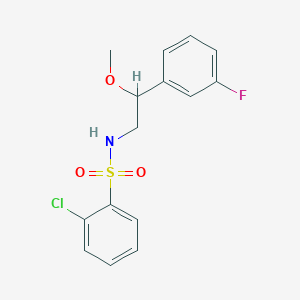

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)